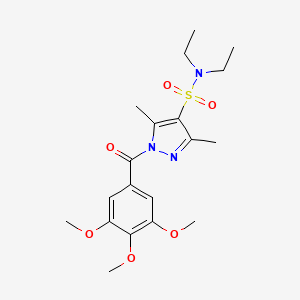
N-(3-(3-((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)-1H-indol-1-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a cyclohexylidene group, which is a type of carbocyclic compound, and a sulfonamide group, which is often found in antibiotics .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the indole group could be synthesized using the Fischer indole synthesis, a well-known method for creating indole structures . The cyclohexylidene group could be introduced through a series of reactions involving cyclohexanone . The sulfonamide group could be added using a sulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The indole group is aromatic and planar, while the cyclohexylidene group is likely to adopt a chair conformation. The sulfonamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indole group is electron-rich and could undergo electrophilic aromatic substitution. The cyclohexylidene group could undergo reactions at the carbonyl group, such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties .Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that the compound contains a4,4-dimethyl-2,6-dioxocyclohexylidene group , which is often used in the synthesis of peptides. This suggests that the compound may interact with peptide or protein targets in the body.
Mode of Action
The presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group suggests that it may be involved in interactions with peptide or protein targets . This group is known for its stability to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine . This could potentially allow the compound to undergo transformations in the body, interacting with its targets in a specific manner.
Pharmacokinetics
The presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group suggests that it may have certain properties such as increased lipophilicity and passive membrane diffusion . These properties could potentially enhance the compound’s bioavailability.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown due to the lack of specific studies. Factors such as ph could potentially influence its stability and action due to the presence of the4,4-dimethyl-2,6-dioxocyclohexylidene group .
Propiedades
IUPAC Name |
N-[3-[3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]indol-1-yl]-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5S/c1-19-9-11-22(12-10-19)36(34,35)29(4)17-21(31)18-30-16-20(23-7-5-6-8-25(23)30)13-24-26(32)14-28(2,3)15-27(24)33/h5-13,16,21,31H,14-15,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCHBFCYWKZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C=C(C3=CC=CC=C32)C=C4C(=O)CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3309637.png)
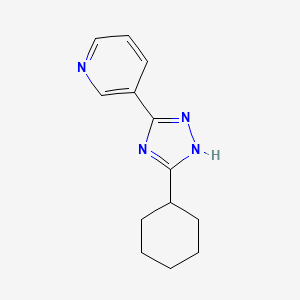
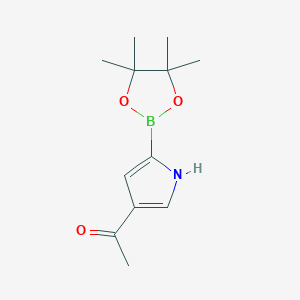

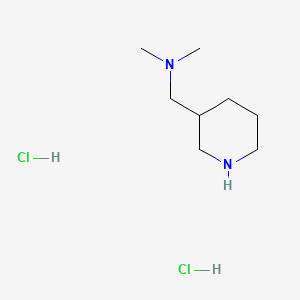

![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)
![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3309704.png)
![N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)methanesulfonamide](/img/structure/B3309707.png)
![6-{[(Methylethyl)amino]sulfonyl}chromen-2-one](/img/structure/B3309725.png)
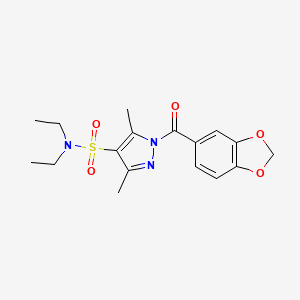
![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone](/img/structure/B3309734.png)

